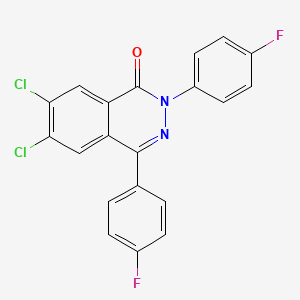

![molecular formula C11H10N4O2 B2956805 [5-[4-(Azidomethyl)phenyl]-1,3-oxazol-4-yl]methanol CAS No. 2172252-35-4](/img/structure/B2956805.png)

[5-[4-(Azidomethyl)phenyl]-1,3-oxazol-4-yl]methanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

[5-[4-(Azidomethyl)phenyl]-1,3-oxazol-4-yl]methanol, also known as AMOM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, material science, and chemical biology. AMOM is a versatile compound that can be modified to create a wide range of derivatives with diverse properties.

Applications De Recherche Scientifique

Corrosion Inhibition

5-[4-(Azidomethyl)phenyl]-1,3-oxazol-4-yl]methanol and its derivatives have been studied for their potential as corrosion inhibitors. Research shows that these compounds can significantly reduce the corrosion rate of mild steel in hydrochloric acid solutions. The inhibitive effect is attributed to the adsorption of inhibitor molecules on the metal surface, and these compounds have shown to act as mixed-type inhibitors with cathodic predominance effect (Rahmani et al., 2018).

Organic Synthesis

In organic synthesis, derivatives of 5-[4-(Azidomethyl)phenyl]-1,3-oxazol-4-yl]methanol have been used in various reactions. For instance, furan-2-yl(phenyl)methanol derivatives, closely related to the compound of interest, have been utilized in aza-Piancatelli rearrangements to yield oxazine derivatives (Reddy et al., 2012). Another study focused on the synthesis of (4S,5S)-(+)-4-Hydroxymethyl-2,5-diphenyloxazoline, a derivative of this compound, confirming its absolute configuration and suggesting its potential in synthetic applications (Gzella & Rozwadowska, 2000).

Catalysis

The compound and its derivatives find applications in catalysis. For example, a study describes the use of a tris(triazolyl)methanol-Cu(I) structure, which is structurally related to the compound , as a highly active catalyst for Huisgen 1,3-dipolar cycloadditions (Ozcubukcu et al., 2009).

Enantioselective Synthesis

5-[4-(Azidomethyl)phenyl]-1,3-oxazol-4-yl]methanol derivatives have been explored for enantioselective synthesis. A study reports the use of (1R,3S,4S)-2-Azanorbornyl-3-methanol, a similar compound, as a catalyst for the enantioselective epoxidation of α,β-enones (Lu et al., 2008).

Liquid Crystal Properties

Some derivatives of 5-[4-(Azidomethyl)phenyl]-1,3-oxazol-4-yl]methanol have been studied for their liquid crystal properties. Aryl(5-ferrocenyl-2H-1,2,3-triazol-4-yl)methanone, a related compound, was synthesized and characterized, showing liquid crystal behaviors (Zhao et al., 2013).

Protecting Group in Synthesis

The novel tris(4-azidophenyl)methanol, related to the compound of interest, has been reported as a multifunctional protecting group for thiols in peptoid synthesis. It can be cleaved under mild conditions and functionalized for materials chemistry applications (Qiu et al., 2023).

Photochemistry

Compounds structurally similar to 5-[4-(Azidomethyl)phenyl]-1,3-oxazol-4-yl]methanol have been studied in photochemical reactions. The photochemistry of 3,5-Diaryl-2-isoxazolines, for example, provides insights into the potential photochemical applications of related oxazole compounds (Giezendanner et al., 1973).

Antimicrobial Screening

Derivatives of 5-[4-(Azidomethyl)phenyl]-1,3-oxazol-4-yl]methanol have been synthesized and evaluated for antimicrobial activities. A study on synthetic 1,2,4-triazole derivatives, which share a similar structure, demonstrated reasonable to good activity against various bacterial and fungal strains (Venkatarao et al., 2016).

Conformationally Constrained Amino Acids

The synthesis of 4-sulfanylmethylene-5(4H)-oxazolones, related to the compound , opens up new avenues for the preparation of unknown 2-sulfanyl-1-aminocyclopropanecarboxylic acid derivatives, which have potential applications in peptide and protein engineering (Clerici et al., 1999).

Propriétés

IUPAC Name |

[5-[4-(azidomethyl)phenyl]-1,3-oxazol-4-yl]methanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N4O2/c12-15-14-5-8-1-3-9(4-2-8)11-10(6-16)13-7-17-11/h1-4,7,16H,5-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKECDYXGGAAZGI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN=[N+]=[N-])C2=C(N=CO2)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(5-Fluoro-2-methoxyphenyl)ethyl]prop-2-enamide](/img/structure/B2956728.png)

![2-(2-methoxyphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2956730.png)

![9-(2-methoxy-5-methylphenyl)-1-methyl-3-(3-methylbutyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2956731.png)

![Methyl 3-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((2-(4-bromophenyl)-2-oxoethyl)thio)-4-oxo-3,4-dihydroquinazoline-7-carboxylate](/img/structure/B2956734.png)

![7-(3,5-dimethylphenyl)-2-(tetrahydrofuran-2-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B2956737.png)

![3-[1-{2-[(3-chloro-4-methoxyphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-furylmethyl)propanamide](/img/no-structure.png)

![2,5-dichloro-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2956740.png)

![N-(2-fluorophenyl)-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2956742.png)

![Methyl 2-[[5-(2,2-difluoroethoxymethyl)-1-methylpyrazol-3-yl]amino]acetate](/img/structure/B2956743.png)

![4-[(5-chloro-2-hydroxyanilino)methylene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2956744.png)